Milameline

Muscarinic receptor pharmacology Functional selectivity Microphysiometry

Generic substitution among muscarinic partial agonists is invalid due to divergent hM1-hM5 functional selectivity. Milameline provides the requisite M2-over-M1 bias (opposite to xanomeline) for assays targeting M2-coupled responses. • M2-preferring functional potency - appropriate positive control for adenylyl cyclase inhibition readouts. • Quantitatively synergizes with tacrine in primate cognitive models, broadening effective dose range without potentiating side effects. • Central cholinergic effects at doses below those activating peripheral receptors; validated rCBF-response signature supports pharmacodynamic imaging. For research use only.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
CAS No. 139886-32-1
Cat. No. B157189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMilameline
CAS139886-32-1
Synonyms1,2,5,6-tetrahydro-1-methyl-3-pyridinecarboxaldehyde O-methyloxime monohydrochloride
CI 979
CI 979, (E)-isomer HCl
CI-979
CI979
milameline
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCN1CCC=C(C1)C=NOC
InChIInChI=1S/C8H14N2O/c1-10-5-3-4-8(7-10)6-9-11-2/h4,6H,3,5,7H2,1-2H3/b9-6+
InChIKeyYMMXHEYLRHNXAB-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Milameline Reference Standard for Alzheimer's Research


Milameline (CI-979, RU35926) is a non‑selective, orally active partial agonist of the muscarinic acetylcholine receptor (mAChR) that displays roughly equal affinity across all five human mAChR subtypes (hM1–hM5) [1]. It was advanced to Phase III clinical development as a cognition‑enhancing agent for Alzheimer's disease, but was subsequently discontinued due to insufficient therapeutic benefit [2]. The compound remains a valuable research‑tool standard for investigating cholinergic pharmacology, functional selectivity profiling, and combination‑therapy paradigms [3]. For research use only.

Workflow Cholinergic pharmacology reference standard for mAChR functional selectivity studies
Selection Non-selective partial agonist across hM1–hM5; supports profiling of subtype-biased signaling
Use Context Combination-therapy paradigm research; for research use only

Milameline Substitution Risk: Functional Selectivity


Among the class of muscarinic partial agonists developed for Alzheimer's disease—including sabcomeline, xanomeline, talsaclidine, and cevimeline—functional selectivity across hM1–hM5 subtypes varies substantially despite superficially similar binding profiles, rendering generic substitution scientifically invalid [1]. Milameline exhibits a distinct functional‑potency bias favoring M2 over M1 receptors, whereas xanomeline displays the opposite M1‑over‑M2 preference [1]. Furthermore, milameline acts as a partial agonist across all five human mAChR subtypes, whereas sabcomeline exhibits the lowest intrinsic efficacy of the group and talsaclidine acts preferentially as an M1‑selective partial agonist [2]. These differential signaling signatures produce divergent in vivo central‑versus‑peripheral effect ratios and distinct side‑effect profiles that cannot be reproduced by simply substituting an alternative mAChR ligand [3].

M2 vs. M1 functional bias Milameline shows M2-over-M1 preference, whereas xanomeline is M1-over-M2; opposing signaling bias may shift assay outcome interpretation.
Partial agonist efficacy level Higher intrinsic efficacy than sabcomeline; low-efficacy partial agonists may behave as functional antagonists in low-receptor-reserve systems, limiting direct substitution.
Central-peripheral dose window First-generation muscarinic agonists lack the reported central-peripheral dose separation seen with milameline; substitution may alter in vivo response profiles.

Milameline Differentiation Evidence: Key Comparisons


M2-over-M1 Functional Bias vs. Xanomeline

In functional microphysiometry assays using human cloned muscarinic receptor subtypes hM1–hM5 expressed in CHO cells, milameline exhibited a distinct potency preference for M2 receptors over M1 receptors, whereas xanomeline demonstrated the inverse profile with selectivity for M1 over M2 receptors [1]. This represents a qualitative differentiation in functional signaling bias that cannot be inferred from equilibrium binding affinity measurements alone.

M2-over-M1 Functional Bias vs. Xanomeline
Head-to-head
Opposing rank-order preference: M2 > M1 for milameline vs. M1 > M2 for xanomeline
Reported functional bias context; may inform M2-preferring assay selection
Microphysiometry in CHO-hM1–hM5 cells; carbachol reference
Muscarinic receptor pharmacology Functional selectivity Microphysiometry

Higher Intrinsic Efficacy vs. Sabcomeline

In the same microphysiometry study comparing milameline, xanomeline, and sabcomeline at hM1–hM5 receptors, sabcomeline exhibited the lowest efficacy among the three partial agonists across all receptor subtypes, whereas milameline displayed higher relative efficacy comparable to xanomeline [1]. This efficacy difference is critical: lower‑efficacy partial agonists like sabcomeline may behave as functional antagonists in tissues with low receptor reserve [2].

Higher Intrinsic Efficacy vs. Sabcomeline
Head-to-head
Efficacy rank: milameline ≈ xanomeline > sabcomeline across hM1–hM5
Supports partial agonist response studies; low-efficacy comparator may underperform in low-reserve models
Microphysiometry; sabcomeline exhibits lowest intrinsic efficacy
Partial agonist pharmacology Receptor efficacy Drug development

Central-Peripheral Dose Separation vs. First-Generation Agonists

Milameline was designed to overcome limitations of first‑generation muscarinic agonists, which typically produce pronounced peripheral cholinergic side effects (salivation, lacrimation, gastrointestinal hypermotility) at doses required for central efficacy [1]. In both rats and rhesus monkeys, milameline produced central cholinergic actions—including reversal of scopolamine‑induced cognitive impairment and EEG desynchronization—at doses slightly lower than those stimulating peripheral cholinergic receptors [1]. First‑generation agonists lack this favorable central‑peripheral dose separation.

Central-Peripheral Dose Separation vs. First-Gen
Class-level inference
Central cholinergic effects at doses slightly lower than those stimulating peripheral receptors; first-generation agonists lack this window
Reported in vivo dose separation; supports CNS-selective research design
Rat/monkey scopolamine reversal, EEG; peripheral salivation/GI endpoints
In vivo pharmacology Therapeutic index CNS penetration

Oral Tolerability Window: Phase I Clinical Data

Milameline was well tolerated in human subjects at oral doses of 0.002–1.0 mg, with dose‑limiting cholinergic adverse events (hypersalivation and sweating) emerging at 2–4 mg doses [1]. A subsequent bridging study defined 8 mg/day as exceeding the maximum tolerated dose, with over 50% of patients withdrawing due to adverse events at that level [2]. While this narrow therapeutic index contributed to clinical discontinuation, the quantitatively defined human tolerability range remains valuable for in vivo research dose‑selection.

Oral Tolerability Window
Supporting evidence
Tolerated at 0.002–1.0 mg; dose-limiting cholinergic symptoms at 2–4 mg; MTD exceeded at 8 mg/day
Supports dose-range interpretation for preclinical in vivo studies; tolerability endpoint context
Phase I data; >50% withdrawal at 8 mg/day in bridging study
Clinical pharmacology Safety profile Dose‑response

Milameline Validated Research Applications


M2-Biased Muscarinic Signaling Reference Standard

Milameline serves as a well‑characterized reference compound for experiments investigating M2‑preferring functional signaling. Its documented M2‑over‑M1 functional potency preference—opposite to xanomeline's M1‑over‑M2 bias—makes it the appropriate positive control for assays designed to detect differential M2‑coupled responses, including adenylyl cyclase inhibition readouts in hM2/hM4‑expressing cell systems [1].

Positive Control for AChE Inhibitor Combination Therapy

Milameline has been quantitatively demonstrated to synergize with tacrine (an acetylcholinesterase inhibitor) in rhesus monkey cognitive‑performance models: the combination broadened the effective dose range and achieved significant performance improvement at lower individual doses than either agent administered separately, without potentiating adverse side effects [1]. This established combination paradigm supports procurement of milameline as the muscarinic agonist component in polypharmacology studies targeting cholinergic dysfunction.

CNS Model with Central-Peripheral Dose Separation

For studies requiring a muscarinic agonist that reliably produces central cholinergic effects (EEG desynchronization, reversal of scopolamine‑induced deficits, cognitive improvement in water‑maze tasks) at doses that minimize confounding peripheral effects, milameline provides the necessary quantitative basis. Its profile—central actions in rats and monkeys at doses slightly lower than those stimulating peripheral receptors [1]—offers a defined experimental window lacking in first‑generation agonists.

rCBF Pharmacodynamic Biomarker in Alzheimer's Research

Milameline has demonstrated quantifiable effects on regional cerebral blood flow (rCBF) in mild Alzheimer's disease patients, with the most prominent increases observed in frontal regions, basal ganglia, and thalamus; the greatest increase occurred in the left globus pallidus [1]. Additionally, milameline‑related rCBF increases were exaggerated by a concurrent verbal recognition task [2]. This established rCBF‑response signature supports the compound's use as a pharmacodynamic probe in cholinergic‑system imaging studies.

Application
Selection Property
Validation Focus
M2-biased signaling reference control
Functional M2-over-M1 preference
M2-preferring response assay validation
AChE inhibitor combination research
Synergy with tacrine in cognitive models
Combination dose-response and side-effect monitoring
CNS cholinergic model with dose separation
Central-peripheral dosing window
CNS-selective effect at low peripheral impact
rCBF pharmacodynamic biomarker probe
Regional cerebral blood flow response profile
Cholinergic imaging and task-based rCBF validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Milameline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.